4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine
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Overview
Description
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a sulfanyl group linked to a 1-methyl-5-nitro-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a sulfanyl-imidazole compound under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. For instance, the nitro group in the imidazole ring can be reduced by bacterial or parasitic nitroreductase enzymes, producing reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and antiprotozoal activities.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A nitroimidazole used for its antiprotozoal properties.
Uniqueness
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyrimidine and an imidazole ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
57235-19-5 |
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Molecular Formula |
C10H11N5O2S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-methyl-2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C10H11N5O2S/c1-7-3-4-11-10(13-7)18-6-8-12-5-9(14(8)2)15(16)17/h3-5H,6H2,1-2H3 |
InChI Key |
FKHBFQHRRKAIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC=C(N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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